5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
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Description
5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN2O5S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Zinc(II) Detection Fluorophores
Research has explored the synthesis and spectroscopic properties of fluorophores related to zinc(II) detection, highlighting their importance in studying intracellular Zn2+ concentrations. Compounds structurally similar to the specified chemical have shown potential in creating more fluorescent complexes with Zn2+, suggesting their utility in biological zinc(II) studies. This advancement in fluorophore technology could significantly impact cellular biology by enabling more precise visualization of zinc ion distribution within cells, contributing to a deeper understanding of zinc's role in biological processes (Kimber et al., 2001).
Photosensitizers for Cancer Treatment
Another application area is the development of new photosensitizers for photodynamic therapy, a treatment method for cancer. Researchers synthesized zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, demonstrating high singlet oxygen quantum yield. These compounds exhibit excellent fluorescence properties and potential as Type II photosensitizers, indicating their significance in developing more effective cancer treatments through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Probes for Zn2+ Detection
Further research includes the design and synthesis of fluorescent probes for Zn2+, aiming for more sensitive and efficient detection in sample solutions and living cells. These probes, developed to exhibit significant fluorescence upon Zn2+ complexation, could revolutionize the way cellular zinc is monitored, offering tools for high-resolution imaging of zinc dynamics in biological systems (Ohshima et al., 2010).
COX-2 Inhibitors Development
Additionally, the synthesis of sulfonamide derivatives, including structures akin to the specified chemical, has been explored for their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. This research led to identifying potent, highly selective COX-2 inhibitors, contributing to the development of new therapeutic agents for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
properties
IUPAC Name |
5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-25-16-8-6-13(18)10-17(16)27(23,24)19-14-7-5-12-4-3-9-20(15(12)11-14)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPGIZPFWLCXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.